4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one
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Overview
Description
4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one is an organic compound that features a bromine atom and a trifluoromethyl group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one typically involves the bromination of 6-(trifluoromethyl)-2,3-dihydroinden-1-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products:
Substitution Reactions: Products include various substituted indenes with different functional groups.
Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols, alkanes, and other reduced derivatives.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Comparison: Compared to similar compounds, 4-Bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one is unique due to its indene backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
1273655-85-8 |
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Molecular Formula |
C10H6BrF3O |
Molecular Weight |
279.05 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H6BrF3O/c11-8-4-5(10(12,13)14)3-7-6(8)1-2-9(7)15/h3-4H,1-2H2 |
InChI Key |
LWGCWUBJKDOYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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